molecular formula C8H6Cl2O B1349292 3-(Chloromethyl)benzoyl chloride CAS No. 63024-77-1

3-(Chloromethyl)benzoyl chloride

Cat. No.: B1349292
CAS No.: 63024-77-1
M. Wt: 189.04 g/mol
InChI Key: YCAIYRWHKSJKEB-UHFFFAOYSA-N
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Description

3-(Chloromethyl)benzoyl chloride is an organic compound with the molecular formula C8H6Cl2O. It is a derivative of benzoyl chloride, where a chloromethyl group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry .

Mechanism of Action

Preparation Methods

3-(Chloromethyl)benzoyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of trichloromethyl phenyl with paraformaldehyde in the presence of anhydrous aluminum chloride as a catalyst. The reaction is carried out under nitrogen atmosphere at a temperature range of 50-55°C for 18 hours . Another method involves the use of biphasic aqueous basic conditions with acetone as a solvent, where the precursor compound reacts with salicylic acid under microwave irradiation or heat-induced reflux .

Chemical Reactions Analysis

3-(Chloromethyl)benzoyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include aluminum chloride, paraformaldehyde, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

3-(Chloromethyl)benzoyl chloride can be compared with other similar compounds such as:

These compounds have different reactivity and applications, highlighting the uniqueness of this compound in its specific chemical and physical properties.

Properties

IUPAC Name

3-(chloromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAIYRWHKSJKEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00212308
Record name 3-(Chloromethyl)benzoyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63024-77-1
Record name 3-(Chloromethyl)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63024-77-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Chloromethyl)benzoyl chloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Chloromethyl)benzoyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(chloromethyl)benzoyl chloride
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Record name 3-(CHLOROMETHYL)BENZOYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 3-(Chloromethyl)benzoyl chloride in chemical synthesis?

A1: this compound is a highly versatile reagent used for functionalizing various molecules. One key application is in porphyrin chemistry. [, ] For example, it reacts with meso-(tetra-o-aminophenyl)porphyrin (TAPP) to create precursors for biomimetic models of heme proteins like cytochrome c oxidase (CcO). [] This reaction highlights its utility in building complex molecules relevant to biological systems. Additionally, it can graft alkyl groups onto porous silicon surfaces by forming Si-C bonds. [] This surface modification technique proves valuable in material science, particularly in altering the properties of semiconductors.

Q2: How does the structure of this compound contribute to its reactivity?

A2: The structure of this compound features two reactive sites: the acid chloride group and the chloromethyl group. The acid chloride readily undergoes nucleophilic acyl substitution reactions, making it suitable for attaching the benzoyl moiety to nucleophilic groups like amines. [, ] The chloromethyl group, on the other hand, allows for further functionalization through substitution reactions with various nucleophiles. This bifunctional nature enables the creation of diverse molecular architectures, including "strapped" porphyrins with tailored properties. []

Q3: Can you elaborate on the use of this compound in synthesizing amphiphilic star polymers?

A3: this compound plays a crucial role in preparing amphiphilic star polymers through a "grafting from" method. [] It first reacts with a hyperbranched polymer containing hydroxyl groups, creating a hyperbranched macroinitiator with pendant chloromethyl groups. These groups then serve as initiation sites for the cationic ring-opening polymerization of 2-methyl-2-oxazoline. This process ultimately yields amphiphilic star polymers with a hyperbranched core and hydrophilic graft arms. []

Q4: Are there any studies exploring the impact of different reaction conditions on the reactions involving this compound?

A4: Yes, research indicates that reaction conditions significantly impact the outcome when using this compound. For instance, in the synthesis of amphiphilic star polymers, the choice of counter ion during polymerization significantly affects the reaction rate. Exchanging the chloride counter ion with trifluoromethanesulfonate (KCF3SO3 or AgCF3SO3) or iodide (KI) enhances polymerization rates compared to using the chloride alone. [] This finding highlights the need to optimize reaction conditions for efficient synthesis.

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